(R)-Topotecan (R)-Topotecan
Brand Name: Vulcanchem
CAS No.: 1797985-73-9
VCID: VC0106433
InChI: InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Molecular Formula: C₂₃H₂₃N₃O₅
Molecular Weight: 421.45

(R)-Topotecan

CAS No.: 1797985-73-9

Cat. No.: VC0106433

Molecular Formula: C₂₃H₂₃N₃O₅

Molecular Weight: 421.45

* For research use only. Not for human or veterinary use.

(R)-Topotecan - 1797985-73-9

Specification

CAS No. 1797985-73-9
Molecular Formula C₂₃H₂₃N₃O₅
Molecular Weight 421.45
IUPAC Name (19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Standard InChI InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-Topotecan (CAS 1797985-73-9) shares the core pentacyclic structure of camptothecin derivatives, featuring a quinoline subunit fused to a α-hydroxy-δ-lactone ring . The chiral center at position C-20 differentiates it from the S-enantiomer, with the R-configuration rendering it stereochemically distinct (Fig. 1) .

Molecular Formula: C₂₃H₂₃N₃O₅
Molecular Weight: 421.45 g/mol
SMILES Notation: CC[C@]1(O)C(=O)OCC2=C1C=C3N(Cc4cc5c(CN(C)C)c(O)ccc5nc34)C2=O

Stereochemical Implications

The camptothecin scaffold's bioactivity depends critically on the C-20 configuration. X-ray crystallographic studies demonstrate that the S-enantiomer achieves optimal binding to the topoisomerase I-DNA complex, while the R-form exhibits >10-fold reduced affinity due to spatial mismatches in the enzyme's active site . This stereospecificity explains the pharmacological inertness of (R)-topotecan in clinical contexts .

Synthesis and Isolation

Production Methods

(R)-Topotecan is synthesized through asymmetric synthesis or resolution of racemic mixtures. Industrial-scale production typically employs chiral stationary phase (CSP) chromatography for enantiomeric separation .

Table 1: Chromatographic Conditions for (R)-Topotecan Isolation

ParameterSpecification
ColumnChiral Pak IA (250 × 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Ethanol:DEA:AcOH (60:40:0.8:0.8)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time (R-form)12.4 min
Resolution (Rs)>4.0

Purification Challenges

The lactone ring's pH-dependent hydrolysis necessitates strict control of mobile phase acidity (pH 4.5-5.5) during purification to prevent racemization or degradation . Stabilizing agents like tartaric acid are incorporated in pharmaceutical formulations to maintain enantiomeric integrity .

Analytical Characterization

Quality Control Protocols

Regulatory guidelines mandate stringent testing of (R)-topotecan content in S-topotecan APIs, with limits typically set at ≤0.5% (w/w) . Validated HPLC methods achieve detection limits of 0.5 µg/mL for the R-enantiomer .

Table 2: Method Validation Parameters

Parameter(R)-Topotecan Performance
Linearity (2.5-7.5 µg/mL)R² = 0.9998
LOD0.5 µg/mL
LOQ2.5 µg/mL
Precision (%RSD)1.2-1.8%
Accuracy (% Recovery)90.8-109.6%

Spectroscopic Profiles

  • UV-Vis: λ<sub>max</sub> 284 nm, 382 nm (methanol)

  • MS (ESI+): m/z 422.17 [M+H]<sup>+</sup>, 444.15 [M+Na]<sup>+</sup>

  • ¹H NMR (DMSO-d<sub>6</sub>): δ 1.35 (t, J=7.1 Hz, 3H), 2.95 (s, 6H), 4.15-4.25 (m, 2H)

Pharmacological Profile

Mechanism of Inactivity

While S-topotecan stabilizes topoisomerase I-DNA cleavage complexes, (R)-topotecan shows no significant inhibition even at 100 µM concentrations . Molecular dynamics simulations reveal unfavorable van der Waals clashes between the R-configuration and Tyr426/Phe361 residues in the enzyme's binding pocket .

Clinical Relevance

Regulatory Role

As a Pharmacopeial Reference Standard (USP/EP), (R)-topotecan ensures:

  • Enantiomeric purity verification during S-topotecan synthesis

  • Stability-indicating method validation for degradation products

  • Batch-to-batch consistency in drug manufacturing

Research Applications

  • Metabolic Studies: Tracing chiral inversion pathways (none observed <i>in vivo</i>)

  • Radiolabeled Tracers: <sup>14</sup>C-(R)-topotecan used in distribution studies

  • Drug-Drug Interaction Models: Assessing CYP3A4-mediated metabolism

Comparative Analysis with S-Topotecan

Table 3: Key Differentiators Between Enantiomers

Property(R)-TopotecanS-Topotecan
Topo I IC<sub>50</sub>>100 µM1.2 nM
Plasma Protein Binding28-32%7-35%
Urinary Excretion38%30-50%
CNS Penetration22%29-42%
Therapeutic UseNoneSCLC/Ovarian Cancer

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